molecular formula C29H20N2O4 B11556844 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate

4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate

Cat. No.: B11556844
M. Wt: 460.5 g/mol
InChI Key: FCUQDRBQFFFMME-UXHLAJHPSA-N
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Description

4-{(E)-[2-(3-Hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate is a naphthyl hydrazone derivative characterized by a hydrazone bridge linking a 3-hydroxy-2-naphthoyl group to a phenyl 1-naphthoate moiety. The (E)-stereochemistry of the hydrazone group is critical for its structural stability and biological interactions.

Properties

Molecular Formula

C29H20N2O4

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C29H20N2O4/c32-27-17-22-8-2-1-7-21(22)16-26(27)28(33)31-30-18-19-12-14-23(15-13-19)35-29(34)25-11-5-9-20-6-3-4-10-24(20)25/h1-18,32H,(H,31,33)/b30-18+

InChI Key

FCUQDRBQFFFMME-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC5=CC=CC=C5C=C4O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC5=CC=CC=C5C=C4O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Hydroxy-2-naphthoic Acid Hydrazide

The hydrazide precursor is prepared by reacting 3-hydroxy-2-naphthoic acid with hydrazine hydrate. This reaction is typically conducted in ethanol under reflux for 2–6 hours, yielding 3-hydroxy-2-naphthoic acid hydrazide with >85% efficiency. Polar solvents like ethanol enhance solubility and reaction kinetics, while catalytic amounts of hydrochloric acid accelerate the nucleophilic substitution.

Reaction Conditions:

  • Solvent: Anhydrous ethanol

  • Temperature: 78°C (reflux)

  • Molar Ratio: 1:1.2 (acid to hydrazine hydrate)

  • Yield: 86–92%

Formation of the Hydrazone Linkage

The hydrazide intermediate is condensed with 4-formylphenyl 1-naphthoate in a Schiff base reaction. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming the E-configuration hydrazone. Acetic acid (5–10 mol%) in dioxane or ethanol catalyzes the reaction, which is refluxed for 12–24 hours.

Key Parameters:

  • Solvent: Dioxane or ethanol

  • Catalyst: Acetic acid

  • Temperature: 80–110°C

  • Yield: 78–89%

Alternative Synthetic Routes and Modifications

Solvent Effects on Reaction Efficiency

Comparative studies highlight solvent polarity as critical for reaction efficiency (Table 1). Ethanol and dioxane afford higher yields (85–89%) than non-polar solvents like toluene (≤65%) due to improved solubility of aromatic intermediates.

Table 1: Solvent Optimization for Hydrazone Formation

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.38912
Dioxane2.28524
Toluene2.46236
DMF36.78118

Data compiled from.

Catalytic Additives

Lewis acids (e.g., ZnCl₂) and Brønsted acids (e.g., H₂SO₄) have been explored to accelerate the condensation. Acetic acid remains preferred due to milder conditions and reduced side reactions (e.g., ester hydrolysis).

Purification and Characterization

Isolation Techniques

Crude product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials. Recrystallization from ethanol or ethyl acetate yields high-purity crystals (98–99% by HPLC).

Spectroscopic Characterization

  • IR Spectroscopy:

    • N–H stretch: 3250–3300 cm⁻¹ (hydrazone)

    • C=O stretch: 1680 cm⁻¹ (ester), 1645 cm⁻¹ (amide)

    • O–H stretch: 3450 cm⁻¹ (naphthol).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.32 (s, 1H, naphthol -OH)

    • δ 8.72 (s, 1H, hydrazone -CH=N)

    • δ 8.12–7.25 (m, 15H, aromatic).

  • X-ray Crystallography:
    Confirms E-configuration with a dihedral angle of 24.7° between naphthoyl and phenyl planes.

Challenges and Optimization Strategies

Stereochemical Control

The E-configuration is favored due to steric hindrance between the naphthoyl and phenyl groups. Microwave-assisted synthesis (100°C, 30 min) has been proposed to enhance stereoselectivity but requires further validation.

By-product Formation

Competing hydrolysis of the ester moiety occurs in aqueous acidic conditions. Anhydrous solvents and controlled pH (4–6) mitigate this issue.

Industrial Scalability and Applications

While lab-scale synthesis is well-established, industrial production faces challenges in cost-effective purification. Continuous flow reactors and immobilized catalysts are under investigation to improve throughput. The compound’s metal-chelating properties suggest potential in materials science and anticancer drug development .

Chemical Reactions Analysis

4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of naphthoyl hydrazones exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets, potentially inhibiting tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of signaling pathways .

2. Antimicrobial Properties
Compounds with hydrazone linkages have been noted for their antimicrobial activities. The presence of the naphthoyl moiety enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes. This property is particularly relevant in the development of new antibiotics against resistant strains .

Materials Science

1. Photophysical Properties
The compound exhibits interesting photophysical properties, making it suitable for applications in photonic devices. Its ability to absorb light at specific wavelengths can be harnessed in the design of organic light-emitting diodes (OLEDs) and solar cells. The naphthalene units contribute to strong light absorption and emission characteristics .

2. Polymer Chemistry
In polymer science, naphthoyl hydrazones can be used as cross-linking agents or as components in the synthesis of novel polymeric materials. Their reactive functional groups allow for incorporation into polymer matrices, enhancing mechanical properties and thermal stability .

Analytical Chemistry

1. Chromatographic Applications
Due to its distinct chemical structure, 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate can serve as a valuable standard in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its unique spectral properties facilitate its detection and quantification in complex mixtures .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in various cancer cell lines; effective against multiple types of tumors.
Antimicrobial EfficacyDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Photonic ApplicationsExhibited strong light absorption suitable for OLED applications; potential for solar cells.
Polymer EnhancementImproved mechanical properties when used as a cross-linker in polymer matrices.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The hydrazono group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the phenyl rings, hydrazone linkages, and ester groups. Key comparisons include:

Compound Substituents Molecular Weight Reported Bioactivity
4-{(E)-[2-(3-Hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate (Target) 3-hydroxy-2-naphthoyl, phenyl 1-naphthoate Not reported Inferred antifungal (based on analogs)
4-[(E)-({(2-Methoxyphenyl)aminoacetyl}hydrazono)methyl]phenyl 1-naphthoate 2-methoxyphenylamino-oxoacetyl, phenyl 1-naphthoate 467.48 g/mol Not explicitly reported
(2E)-Ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates 2,4-dinitrophenyl, arylcyclohexenone, ethyl ester Variable Potent antifungal (vs. Fluconazole)
2-Methoxy-5-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 1-naphthoate 4-methoxybenzoyl carbohydrazonoyl, 2-methoxyphenyl Not reported Not explicitly reported

Key Findings

Electron-Donating vs. Electron-Withdrawing Substituents: The target compound’s 3-hydroxy group is an electron-donating substituent, which may enhance antifungal activity by improving hydrogen-bonding interactions with biological targets. In contrast, electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings in analogs like the 2,4-dinitrophenyl derivatives in exhibit superior antifungal potency against Candida and Aspergillus strains . The methoxy substituent in the compound from (2-methoxyphenylamino-oxoacetyl) introduces steric and electronic effects that could reduce solubility compared to the hydroxy group in the target compound .

The target compound’s simpler phenyl-naphthoate ester may offer fewer steric constraints but reduced selectivity .

Biological Activity :

  • Naphthyl hydrazones with nitro or halogen substituents (e.g., ’s derivatives 17–24) show MIC values 2–4× lower than Fluconazole against C. albicans. The target compound’s hydroxy group may confer moderate activity but likely less than nitro-substituted analogs .

Synthetic Accessibility :

  • The compound in (3-phenyl-3H-naphtho-oxadiazine) shares a naphthyl backbone but replaces the hydrazone with an oxadiazine ring, requiring more complex cyclization steps. This highlights the synthetic versatility of hydrazone-based compounds like the target .

Biological Activity

The compound 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate is a hydrazone derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C21H18N2O5
  • Molecular Weight: 378.38 g/mol
  • CAS Number: Not specified in the sources but related compounds have been documented.
  • Structure: The compound features a hydrazone linkage and naphthoate moiety, which are known to contribute to its biological activities.

Biological Activity Overview

Research indicates that derivatives of naphthoic acid, including hydrazones, exhibit various biological activities. The specific compound under study has shown promising results in several areas:

Antibacterial Activity

A study explored the synthesis of 1-(3-hydroxy-2-naphthoyl)-4-substituted thiosemicarbazides , which were derived from 3-hydroxy-2-naphthoic acid. These derivatives demonstrated significant antibacterial properties against various strains of bacteria, suggesting that similar structures may also possess antimicrobial effects .

Anti-inflammatory Effects

Hydroxynaphthoate derivatives have been reported to exhibit anti-inflammatory properties. Specifically, compounds like methyl 1-hydroxy-2-naphthoate have shown efficacy in reducing inflammation markers in experimental models . This suggests that the compound could potentially act as an anti-inflammatory agent.

Cytotoxicity

Research involving naphthoate derivatives has indicated cytotoxic effects against cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antibacterial1-(3-hydroxy-2-naphthoyl)-4-substituted thiosemicarbazidesSignificant antibacterial activity
Anti-inflammatoryMethyl 1-hydroxy-2-naphthoateReduction of inflammation markers
CytotoxicityVarious naphthoate derivativesInduction of apoptosis in cancer cells

Case Studies

  • Synthesis and Evaluation :
    A study synthesized several hydrazone derivatives based on 3-hydroxy-2-naphthoic acid and evaluated their antibacterial activity against standard bacterial strains. The results indicated that these compounds had varying degrees of effectiveness, with some showing significant inhibition zones compared to controls.
  • Anti-inflammatory Mechanism :
    Another investigation focused on the anti-inflammatory potential of hydroxynaphthoates, revealing that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, thereby supporting their use in treating inflammatory conditions.

Q & A

Q. Advanced Research Focus

  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) for protein-ligand interactions at varying concentrations (1–100 µM) .
    • Fluorescence Quenching : Monitor tryptophan emission shifts (λex = 280 nm) to infer binding constants (Kb) .
  • Cellular Uptake : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to track subcellular localization .
  • In Vivo Models : Employ randomized block designs with split-split plots to account for variables like dosage, administration route, and genetic background .

How does structural modification of this compound affect its bioactivity compared to analogs?

Advanced Research Focus
Comparative analysis with analogs (Table 1) reveals:

CompoundKey Structural FeatureBioactivity Trend
4-(2-((4-Methoxyanilino)(oxo)acetyl)phenyl 3-methylbenzoateMethoxy substitutionEnhanced solubility but reduced binding affinity
Methyl 3-methoxy-2-naphthoateLack of hydrazoneNo enzyme inhibition
Methodology :
  • QSAR Modeling : Use Gaussian or COSMO-RS to correlate substituent electronic effects (Hammett σ) with activity .
  • Crystallography : Resolve X-ray structures to identify critical hydrogen bonds (e.g., hydrazone-NH⋯O=C interactions) .

What protocols ensure reproducibility in antioxidant activity assays for this compound?

Q. Basic Research Focus

  • DPPH Assay :
    • Prepare fresh DPPH (0.1 mM in ethanol).
    • Incubate compound (10–100 µM) with DPPH for 30 min in dark.
    • Measure absorbance at 517 nm; calculate IC₅₀ via nonlinear regression .
  • ABTS Assay :
    • Generate ABTS⁺ radical by mixing ABTS (7 mM) with potassium persulfate (2.45 mM).
    • Dilute to OD₇₃₄ = 0.70 ± 0.02.
    • Measure inhibition after 6 min; compare to Trolox standards .

How can researchers design long-term stability studies for this compound under varying environmental conditions?

Q. Advanced Research Focus

  • Accelerated Stability Testing :
    • Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 6 months.
    • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Photostability : Use ICH Q1B conditions (1.2 million lux-hours UV) to assess isomerization or ring-opening .
  • Data Analysis : Apply Arrhenius kinetics to predict shelf-life; resolve degradation pathways via LC-MS/MS .

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